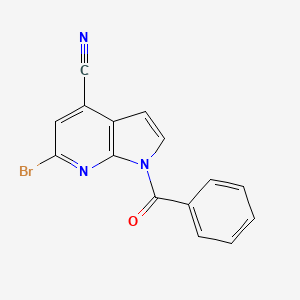
1-Benzoyl-4-cyano-6-bromo-7-azaindole
Overview
Description
Scientific Research Applications
Kinase Inhibition
1-Benzoyl-4-cyano-6-bromo-7-azaindole: is utilized in the design of kinase inhibitors. Kinases are enzymes that play a crucial role in signal transduction and the regulation of cellular activities. The azaindole core of the compound serves as a bioisostere for indoles and purines, which are common elements in kinase inhibitors. By modifying the azaindole structure, researchers can create molecules with enhanced binding affinity and selectivity for specific kinases .
Drug Discovery and Medicinal Chemistry
The compound’s framework is beneficial in medicinal chemistry for the optimization of drug properties. It can influence Lipinski’s rule of five, which predicts druglikeness, and can be used to modulate solubility, pKa, lipophilicity, target binding, and ADME-tox properties. This makes it a valuable scaffold in the development of new therapeutic agents .
Electrophilic Substitution Reactions
In synthetic chemistry, 1-Benzoyl-4-cyano-6-bromo-7-azaindole undergoes various electrophilic substitution reactions such as nitration, bromination, acylation, and the Mannich and Vilsmeier reactions. These reactions are fundamental for creating a diverse array of derivatives for further biological evaluation or as intermediates in organic synthesis .
Structural Analysis and Binding Mode Studies
The compound is also important in structural biology and biochemistry for understanding the binding mode of ligands to their targets. X-ray crystallography studies using derivatives of this compound can provide insights into the molecular interactions at the atomic level, which is essential for the rational design of more potent and selective inhibitors .
Antifungal Activity
Derivatives of 1-Benzoyl-4-cyano-6-bromo-7-azaindole have been investigated for their antifungal properties. The structural modification of the azaindole core can lead to compounds with significant activity against various fungal pathogens, which is crucial in the search for new antifungal agents .
Synthetic Innovation
The azaindole moiety, as part of the compound’s structure, is continuously updated with synthetic innovations. Novel syntheses and unknown structures of azaindole derivatives are emerging, contributing to the expansion of chemical space and the discovery of compounds with potential biological activities .
Safety and Hazards
properties
IUPAC Name |
1-benzoyl-6-bromopyrrolo[2,3-b]pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrN3O/c16-13-8-11(9-17)12-6-7-19(14(12)18-13)15(20)10-4-2-1-3-5-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGXMFIDIIZFDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C=CC3=C2N=C(C=C3C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoyl-4-cyano-6-bromo-7-azaindole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



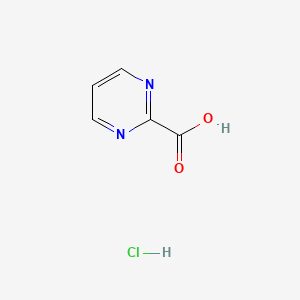
![3-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B1441439.png)
![2-[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1441440.png)
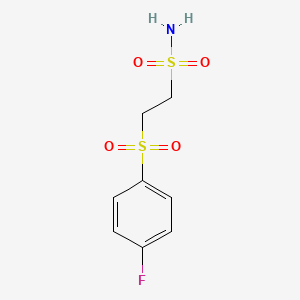



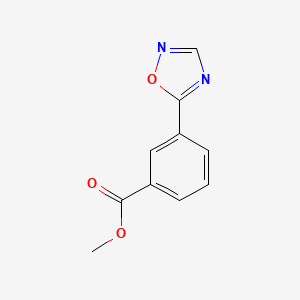
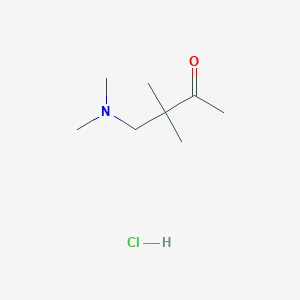

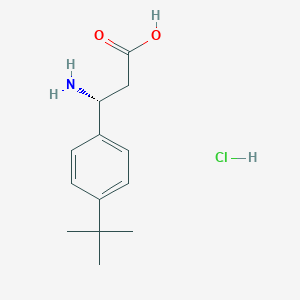

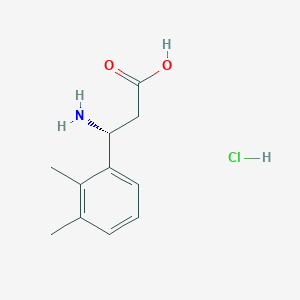
![2-amino-N-[1-(4-fluorophenyl)ethyl]acetamide hydrochloride](/img/structure/B1441457.png)